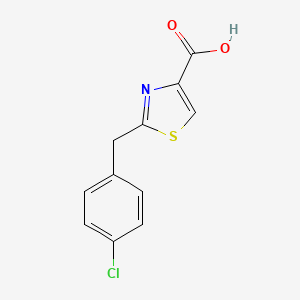

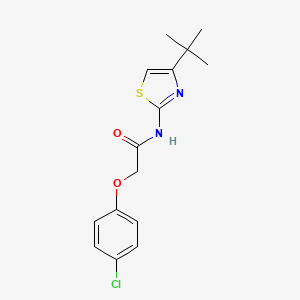

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is a compound that is likely to share some characteristics with the compounds discussed in the provided papers. Although none of the papers directly discuss this specific compound, they do provide insights into related thiazole and carboxylic acid derivatives. For instance, the study of carboxylic acid derivatives containing 1,3,4-thiadiazole rings indicates the importance of the thiazole moiety in conferring liquid crystalline behaviors . Similarly, the synthesis and characterization of thiazolidine-2,4-dicarboxylic acid and its derivatives highlight the reactivity and potential applications of thiazole-containing compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including condensation reactions. For example, thiazolidine-2,4-dicarboxylic acid was synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, suggesting that similar methods could be applicable for synthesizing this compound . Additionally, the synthesis of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety involved characterizations by NMR, FTIR, and mass spectrometry, which are essential techniques for confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical properties and potential applications. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . These techniques could similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. The reactivity of thiazolidine-2,4-dicarboxylic acid and its esters in solution and their regioselective cyclocondensation with phenyl isocyanate to form hydantoins indicates that this compound may also undergo similar reactions . Additionally, the formation of crystalline adducts between 4-methylbenzo[d]thiazol-2-amine and carboxylic acids through classical hydrogen bonds and noncovalent associations suggests that this compound could form adducts with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The study of liquid crystalline behaviors of carboxylic acid derivatives with the 1,3,4-thiadiazole ring showed that the length of the alkoxy chain affects the liquid crystal properties . Similarly, the determination of the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provided insights into the intermolecular interactions and potential applications as nonlinear optical (NLO) materials . These findings could be relevant to understanding the properties of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including structures related to 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid, have been designed, synthesized, and evaluated for their biological activities. These compounds have demonstrated significant fungicidal and antivirus activities, highlighting their potential for development as new agents for fungi and virus control (Li Fengyun et al., 2015).

Antibacterial Study

Another study synthesized derivatives from the core structure of 2-amino-1,3-thiazole-4-carboxylic acid and performed an antibacterial study. The research showed that these compounds have promising antibacterial properties, making them valuable for further exploration in drug discovery for treating bacterial infections (Zina K. Al Dulaimy et al., 2017).

Chemical Synthesis and Characterization

The synthesis and characterization of heterocyclic γ-amino acids, based on the thiazole ring, have been reported. These compounds are important as mimics of the secondary structures of proteins, offering insights into the design of novel peptides and proteins with desired properties (L. Mathieu et al., 2015).

Antimicrobial and Anti-inflammatory Activities

A study on new thiazole heterocycles derived from 4-((4-chlorobenzoyl)oxy) benzoic acid has explored their antimicrobial, anti-inflammatory, and analgesic activities. This research opens up new avenues for the development of therapeutics based on thiazole derivatives (Mays Neamah M et al., 2022).

Crystal Structure Analysis

The crystal structure analysis of compounds containing the thiazole ring has provided valuable information on their molecular geometry, which is crucial for understanding how these molecules interact with biological targets. This knowledge is instrumental in the design of more effective drugs and materials (Min Wu et al., 2015).

Wirkmechanismus

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it. Some compounds might bind to a receptor and trigger a cellular response, while others might block a receptor and prevent a response .

Biochemical Pathways

The biochemical pathways affected by a compound depend on its targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect a compound’s solubility, which can influence its absorption and distribution. The compound’s metabolism can also be affected by its structure, as different enzymes might be involved in metabolizing different types of compounds .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, a compound that inhibits a key enzyme in a metabolic pathway could cause a decrease in the production of certain metabolites, which could have various effects at the cellular level .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its ability to interact with its targets .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQLEYPYMSQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477872-93-8 |

Source

|

| Record name | 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)